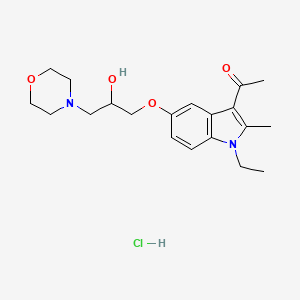

1-(1-ethyl-5-(2-hydroxy-3-morpholinopropoxy)-2-methyl-1H-indol-3-yl)ethanone hydrochloride

Description

1-(1-Ethyl-5-(2-hydroxy-3-morpholinopropoxy)-2-methyl-1H-indol-3-yl)ethanone hydrochloride is a synthetic indole derivative with a complex substitution pattern. The indole core is substituted at the 1-position with an ethyl group, at the 5-position with a 2-hydroxy-3-morpholinopropoxy ether chain, and at the 3-position with an ethanone moiety. The hydrochloride salt enhances solubility, a common strategy in drug development to improve bioavailability.

Properties

IUPAC Name |

1-[1-ethyl-5-(2-hydroxy-3-morpholin-4-ylpropoxy)-2-methylindol-3-yl]ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O4.ClH/c1-4-22-14(2)20(15(3)23)18-11-17(5-6-19(18)22)26-13-16(24)12-21-7-9-25-10-8-21;/h5-6,11,16,24H,4,7-10,12-13H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTTHRLDACWOBEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C2=C1C=CC(=C2)OCC(CN3CCOCC3)O)C(=O)C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-ethyl-5-(2-hydroxy-3-morpholinopropoxy)-2-methyl-1H-indol-3-yl)ethanone hydrochloride typically involves multiple steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Substitution Reactions: The ethyl and methyl groups are introduced via alkylation reactions using appropriate alkyl halides.

Attachment of the Hydroxy and Morpholinopropoxy Groups: These groups are introduced through nucleophilic substitution reactions. The hydroxy group can be added via hydroxylation, while the morpholinopropoxy group is typically introduced through a reaction with morpholine and an appropriate epoxide.

Final Hydrochloride Formation: The hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring compliance with safety and environmental regulations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1-(1-ethyl-5-(2-hydroxy-3-morpholinopropoxy)-2-methyl-1H-indol-3-yl)ethanone hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The morpholin

Biological Activity

1-(1-ethyl-5-(2-hydroxy-3-morpholinopropoxy)-2-methyl-1H-indol-3-yl)ethanone hydrochloride, often referred to as compound X, is a synthetic derivative of indole that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by an indole core, an ethyl substituent, and a morpholinopropoxy group. This unique configuration contributes to its solubility and interaction with biological targets.

| Property | Value |

|---|---|

| Chemical Formula | C₁₅H₁₉ClN₂O₃ |

| Molecular Weight | 304.77 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| Melting Point | Not available |

The biological activity of compound X is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in cellular signaling pathways. Preliminary studies suggest that it may act as an agonist or antagonist depending on the target, influencing processes such as cell proliferation and apoptosis.

Key Mechanisms:

- Receptor Modulation: Compound X may interact with serotonin receptors, potentially influencing mood and anxiety levels.

- Enzyme Inhibition: It has shown promise in inhibiting certain kinases involved in cancer cell proliferation.

Biological Activity

Various studies have reported on the biological effects of compound X:

- Anticancer Activity: In vitro studies demonstrated that compound X inhibits the growth of several cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis through the activation of caspase pathways.

- Neuroprotective Effects: Research indicates that compound X may protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.

- Anti-inflammatory Properties: Compound X has been shown to reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential use in treating inflammatory conditions.

Case Studies

Several key studies highlight the biological activity of compound X:

- Study 1: A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of compound X against MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values determined through dose-response curves.

- Study 2: In a neuroprotection assay, compound X was tested on SH-SY5Y neuroblastoma cells subjected to oxidative stress. The treatment resulted in a 30% increase in cell viability compared to untreated controls, supporting its neuroprotective claims.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound’s structural uniqueness lies in its 5-position substitution (2-hydroxy-3-morpholinopropoxy), which distinguishes it from other indole derivatives. Below is a comparative analysis of key analogs:

Data Table: Comparative Overview

Q & A

Q. What are the key synthetic routes for preparing this compound, and how are intermediates characterized?

The synthesis typically involves functionalizing the indole core through sequential alkylation, alkoxy substitution, and morpholine incorporation. For example:

- Alkylation : Use NaH in DMF to introduce ethyl and methyl groups at the indole N1 and C2 positions, respectively .

- Alkoxy substitution : React with 2-hydroxy-3-morpholinopropanol under Mitsunobu conditions (e.g., DIAD, PPh₃) to install the hydroxy-morpholinopropoxy moiety .

- Characterization : Confirm intermediates via -NMR (e.g., δ 1.4–1.5 ppm for ethyl CH₃), -NMR, and HR-ESI-MS (e.g., [M+H]⁺ at m/z 429.2) .

Q. Which analytical techniques are critical for structural validation?

- Spectroscopy : -NMR identifies proton environments (e.g., indole C3-acetyl at δ 2.6 ppm), while -NMR confirms carbonyl (δ 208 ppm) and morpholine carbons .

- Mass spectrometry : HR-ESI-MS verifies molecular ion peaks and isotopic patterns .

- X-ray crystallography : Use SHELXL for refining crystal structures; validate hydrogen-bonding networks involving the hydrochloride salt .

Q. How should stability and storage conditions be optimized?

- Stability : The compound is stable under inert atmospheres but degrades in acidic/basic conditions. Avoid exposure to strong oxidizers .

- Storage : Store at −20°C in amber vials with desiccants to prevent hygroscopic degradation .

Advanced Questions

Q. How can low yields in the alkoxy substitution step be addressed?

- Reaction optimization : Screen solvents (e.g., THF vs. DMF) and temperatures (40–80°C) to balance reactivity and side-product formation .

- Catalysis : Use Pd(OAc)₂ or CuI to accelerate coupling reactions involving morpholine derivatives .

- Monitoring : Employ TLC (silica, 5% MeOH/CH₂Cl₂) to track progress and isolate intermediates via flash chromatography .

Q. How to resolve contradictions in crystallographic data interpretation?

Q. What computational strategies predict the compound’s interactions with biological targets?

Q. How does modifying the morpholine group affect bioactivity?

- SAR studies : Replace morpholine with piperidine or thiomorpholine and assay against target enzymes (e.g., kinases).

- Example : Morpholine’s oxygen enhances water solubility and hydrogen-bond acceptor capacity, critical for binding pocket interactions .

- Synthetic routes : Introduce substituents via reductive amination or SNAr reactions, then validate purity by HPLC (C18 column, 0.1% TFA/ACN gradient) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.